1-Bromo-4-phenylbutan-2-one
Overview
Description
1-Bromo-4-phenylbutan-2-one is an organic compound with the molecular formula C10H11BrO. It is a colorless liquid used as a reagent in organic synthesis. This compound is a versatile intermediate that has been utilized in various applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenylbutan-2-one can be synthesized through several methods. One common method involves the bromination of 4-phenylbutan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine being added dropwise to a solution of 4-phenylbutan-2-one in an inert solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-phenylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of new compounds with different functional groups.
Reduction: Formation of 1-bromo-4-phenylbutan-2-ol.
Oxidation: Formation of 1-bromo-4-phenylbutanoic acid.
Scientific Research Applications
1-Bromo-4-phenylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-phenylbutan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups. The carbonyl group can undergo various transformations, including reduction and oxidation, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
1-Bromo-4-phenylbutane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
4-Bromo-1-phenylbutan-2-one: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
1-Chloro-4-phenylbutan-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and chemical properties.
Uniqueness: 1-Bromo-4-phenylbutan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its versatility as an intermediate in organic synthesis makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-4-phenylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAZZDBYJISGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504234 | |
Record name | 1-Bromo-4-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31984-10-8 | |
Record name | 1-Bromo-4-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-bromo-4-phenylbutan-2-one in the synthesis of benzo[4,5]cyclohepta[1,2-b]pyrrole and benzo[5,6]cyclohepta[1,2-f]pyrrolizidine derivatives?
A: this compound serves as a crucial starting material in the multi-step synthesis of specific pyrrole acetic acid derivatives, which are precursors to the target benzo[4,5]cyclohepta[1,2-b]pyrrole and benzo[5,6]cyclohepta[1,2-f]pyrrolizidine systems []. The bromine atom provides a reactive site for further chemical transformations, ultimately leading to the formation of the desired polycyclic structures.
Q2: Can you provide an example of a specific reaction involving this compound in this context?
A: The paper describes the reaction of this compound with methyl N-methylformimidate to synthesize a key α-methylaminoketone intermediate []. This intermediate is then further utilized in the synthetic pathway towards the final heterocyclic compounds.
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